molecular formula C44H64N2O23 B1261095 氢可酮酒石酸盐水合物 CAS No. 34195-34-1

氢可酮酒石酸盐水合物

货号 B1261095
CAS 编号: 34195-34-1
分子量: 989 g/mol
InChI 键: JMBRWJAVUIITGV-LNNMZZBZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydrocodone bitartrate hydrate is a semisynthetic hydrogenated codeine derivative and opioid agonist with analgesic and antitussive effects. It primarily binds to and activates the mu-opioid receptor in the central nervous system, leading to effects such as analgesia, euphoria, respiratory depression, miosis, decreased gastrointestinal motility, cough suppression, and physical dependence. Hydrocodone is converted to hydromorphone by the cytochrome P450 enzyme CYP2D6 (Hydrocodone Bitartrate, 2020).

Synthesis Analysis

The synthesis of hydrocodone and its derivatives involves complex chemical processes, including but not limited to the modification of codeine or thebaine. One notable approach to creating analogues of hydrocodone, for example, involved replacing the N-methyl functionality with other groups such as oxygen, sulfur, sulfoxide, and sulfone. These modifications were performed starting from the ethylene glycol ketal of hydrocodone. The synthesized compounds showed moderate levels of activity, particularly the sulfone analogue of hydrocodone, indicating the potential for diverse pharmacological properties based on structural modifications (Giacometti et al., 2013).

科学研究应用

  1. 慢性疼痛管理

    • 氢可酮酒石酸盐,特别是其缓释形式(Hysingla® ER),被美国 FDA 认可具有防滥用特性,并适用于需要长期阿片类药物治疗的严重疼痛管理,而其他选择不合适时。它在 24 小时内提供稳定的血浆氢可酮浓度和持续的镇痛作用。其物理化学性质使其更难操作,预计可通过鼻内、静脉和口服途径阻止滥用 (Dhillon, 2016)
  2. 药代动力学和药效学

    • 氢可酮主要通过与中枢神经系统的 μ-阿片受体结合并激活它来起作用,导致镇痛、欣快、呼吸抑制、胃肠道动力减弱和咳嗽抑制等作用。它通过细胞色素 P450 酶 CYP2D6 转化为氢吗啡酮 (氢可酮酒石酸盐,2020)
  3. 产后疼痛管理

    • 在产后疼痛管理中,氢可酮酒石酸盐已被研究其进入母乳的情况。一项研究发现,标准产后剂量对哺乳母亲是可以接受的,但长期使用高剂量不建议 (Sauberan 等,2011)
  4. 认知和运动功能影响

    • 对氢可酮酒石酸盐对认知和运动功能影响的研究表明,虽然它不会显着损害复杂的认知,但它会导致简单的视觉协调任务出现短暂的下降 (Allen 等,2003)
  5. 兽医应用

    • 在兽医学中,氢可酮及其活性代谢物氢吗啡酮的药代动力学已在灵缇犬中得到研究,这可以为兽医应用中的剂量和作用提供信息 (Kukanich & Spade, 2013)
  6. 慢性疼痛中的阿片类药物轮换

    • 氢可酮酒石酸盐已被评估其对从速效羟考酮过渡到缓释氢可酮的慢性疼痛患者的有效性和安全性,证明了其在阿片类药物轮换策略中的用途 (Pergolizzi 等,2017)
  7. 防滥用特性

    • 研究探索了缓释氢可酮制剂的防滥用特性,这些制剂旨在在提供有效疼痛管理的同时降低滥用潜力 (Harris 等,2016)

作用机制

Target of Action

Hydrocodone bitartrate hydrate primarily targets the mu opioid receptor (MOR) and to a lesser extent, the delta opioid receptors (DOR) . These receptors are found in the central nervous system and are responsible for the analgesic effects of opioids .

Mode of Action

Hydrocodone bitartrate hydrate acts as a full agonist, binding to and activating the opioid receptors at sites in the peri-aquaductal and peri-ventricular gray matter, the ventro-medial medulla, and the spinal cord . This interaction results in changes in the perception of pain, producing analgesia .

Biochemical Pathways

The primary biochemical pathway affected by hydrocodone bitartrate hydrate is the opioid receptor pathway. Activation of the opioid receptors leads to inhibition of adenylate cyclase, decreased release of neurotransmitters like substance P, and increased potassium conductance. This results in hyperpolarization of the cell membrane and inhibition of pain signal transmission .

Pharmacokinetics

Hydrocodone bitartrate hydrate exhibits a complex pattern of metabolism, including O-demethylation, N-demethylation, and 6-keto reduction to the corresponding 6-α- and 6-β-hydroxy metabolites . After oral administration, a peak hydrocodone plasma level is achieved at 1.7 hours .

Result of Action

The molecular and cellular effects of hydrocodone bitartrate hydrate’s action include analgesia, drowsiness, changes in mood, and mental clouding . Its more potent metabolite, hydromorphone, contributes to the total analgesic effect of hydrocodone .

Action Environment

The action, efficacy, and stability of hydrocodone bitartrate hydrate can be influenced by various environmental factors. For instance, the concomitant use of hydrocodone bitartrate hydrate with all Cytochrome P450 3A4 inhibitors may result in an increase in hydrocodone plasma concentrations, which could increase or prolong adverse reactions and may cause potentially fatal respiratory depression .

安全和危害

Hydrocodone bitartrate and acetaminophen tablets expose patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur with use of Hydrocodone Bitartrate and Acetaminophen Tablets, especially during initiation or following a dose increase .

未来方向

Hydrocodone is primarily used to treat severe chronic pain that requires opioid analgesia and is not effectively treated by non-opioid alternatives . Prescribers should not use hydrocodone as an “as-needed (PRN)” opioid analgesic .

生化分析

Biochemical Properties

Hydrocodone bitartrate hydrate plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the mu-opioid receptors in the brain, which are G-protein-coupled receptors. Upon binding to these receptors, hydrocodone bitartrate hydrate inhibits adenylate cyclase, reducing the conversion of ATP to cAMP. This leads to decreased neuronal excitability and pain perception .

Cellular Effects

Hydrocodone bitartrate hydrate affects various cell types and cellular processes. In neurons, it modulates cell signaling pathways by activating the mu-opioid receptors, leading to the inhibition of neurotransmitter release. This compound also influences gene expression by altering the transcription of genes involved in pain and stress responses. Additionally, hydrocodone bitartrate hydrate impacts cellular metabolism by reducing the energy demand of neurons .

Molecular Mechanism

The molecular mechanism of hydrocodone bitartrate hydrate involves its binding to the mu-opioid receptors in the central nervous system. This binding triggers a conformational change in the receptor, activating the associated G-proteins. The activated G-proteins then inhibit adenylate cyclase, leading to a decrease in cAMP levels. This cascade results in the inhibition of voltage-gated calcium channels and the activation of potassium channels, ultimately reducing neuronal excitability and pain transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydrocodone bitartrate hydrate change over time. The compound is relatively stable, but its efficacy can diminish with prolonged use due to tolerance development. Studies have shown that hydrocodone bitartrate hydrate can degrade over time, leading to reduced potency. Long-term exposure to this compound can result in changes in cellular function, including altered gene expression and receptor desensitization .

Dosage Effects in Animal Models

The effects of hydrocodone bitartrate hydrate vary with different dosages in animal models. At low doses, it effectively reduces pain without significant adverse effects. At higher doses, it can cause respiratory depression, sedation, and gastrointestinal disturbances. Toxic effects, such as liver damage and severe respiratory depression, have been observed at very high doses .

Metabolic Pathways

Hydrocodone bitartrate hydrate is metabolized primarily in the liver through the cytochrome P450 enzymes CYP3A4 and CYP2D6. The primary metabolic pathways include O-demethylation to form hydromorphone and N-demethylation to form norhydrocodone. These metabolites contribute to the overall analgesic effect of the compound. The metabolic flux and levels of metabolites can be influenced by genetic variations in the CYP enzymes .

Transport and Distribution

Hydrocodone bitartrate hydrate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. The compound’s localization and accumulation are influenced by its lipophilicity and the presence of transporters such as P-glycoprotein .

Subcellular Localization

The subcellular localization of hydrocodone bitartrate hydrate is primarily within the cytoplasm and the plasma membrane, where the mu-opioid receptors are located. The compound’s activity is influenced by its ability to cross the blood-brain barrier and reach the central nervous system. Post-translational modifications of the receptors, such as phosphorylation, can affect the targeting and function of hydrocodone bitartrate hydrate .

属性

IUPAC Name

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H21NO3.2C4H6O6.5H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*3,6,11-12,17H,4-5,7-9H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10);5*1H2/t2*11-,12+,17-,18-;2*1-,2-;;;;;/m0011...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBRWJAVUIITGV-LNNMZZBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H64N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-29-1 (Parent)
Record name Hydrocodone bitartrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034195341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

989.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34195-34-1
Record name Hydrocodone bitartrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034195341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;pentahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCODONE BITARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO70W886KK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrocodone bitartrate hydrate
Reactant of Route 2
Hydrocodone bitartrate hydrate
Reactant of Route 3
Hydrocodone bitartrate hydrate
Reactant of Route 4
Hydrocodone bitartrate hydrate
Reactant of Route 5
Hydrocodone bitartrate hydrate
Reactant of Route 6
Hydrocodone bitartrate hydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。